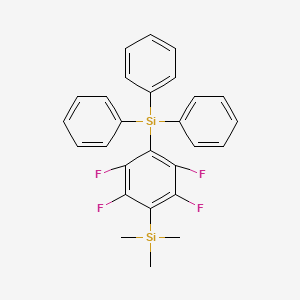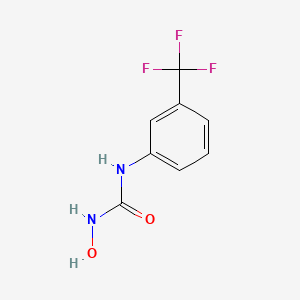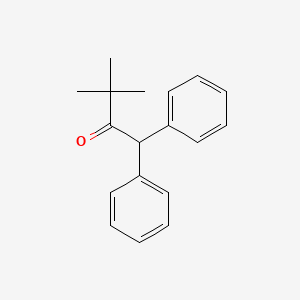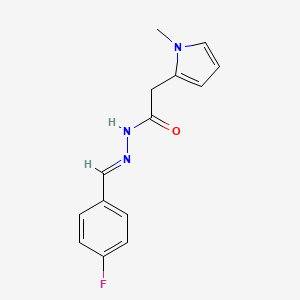
1,2-Di(2,4,6-trimethylphenyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(2,4,6-trimethylphenyl)ethane is an organic compound with the molecular formula C20H26. It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to an ethane backbone. This compound is notable for its structural complexity and the presence of multiple aromatic rings, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di(2,4,6-trimethylphenyl)ethane typically involves the reaction of 2,4,6-trimethylbenzyl chloride with a suitable ethane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Di(2,4,6-trimethylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aromatic rings to more saturated forms, although this is less common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Partially or fully hydrogenated aromatic rings.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Di(2,4,6-trimethylphenyl)ethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological macromolecules, although specific biological applications are limited.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific aromatic characteristics.
Wirkmechanismus
The mechanism of action of 1,2-Di(2,4,6-trimethylphenyl)ethane primarily involves its interaction with other chemical species through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its reactivity and interactions with other molecules. The presence of multiple methyl groups on the aromatic rings also affects its steric and electronic properties, making it a versatile compound in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,2-Diphenylethane: Lacks the methyl groups present in 1,2-Di(2,4,6-trimethylphenyl)ethane, resulting in different reactivity and physical properties.
1,2-Bis(4-dimethoxyphenyl)ethane: Contains methoxy groups instead of methyl groups, leading to variations in electronic effects and reactivity.
1,2-Bis(2,3-dimethylphenyl)ethane: Similar structure but with different methyl group positions, affecting steric interactions and reactivity.
Uniqueness: this compound is unique due to the specific arrangement of methyl groups on the aromatic rings, which influences its chemical behavior and makes it distinct from other similar compounds. This unique structure allows for specific interactions and reactivity patterns that are not observed in other related compounds .
Eigenschaften
CAS-Nummer |
4674-23-1 |
|---|---|
Molekularformel |
C20H26 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-[2-(2,4,6-trimethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H26/c1-13-9-15(3)19(16(4)10-13)7-8-20-17(5)11-14(2)12-18(20)6/h9-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
TUIQGWQRVMJCAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CCC2=C(C=C(C=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)
![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)
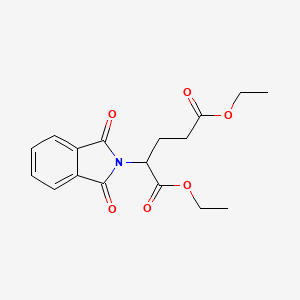
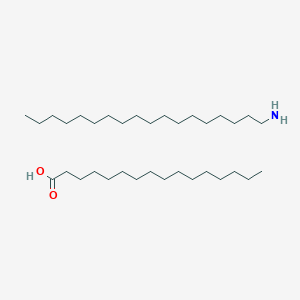

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)
